Cas no 95530-58-8 ((R)-4-Isopropyloxazolidin-2-one)

(R)-4-Isopropyloxazolidin-2-one structure
95530-58-8 structure
Product Name:(R)-4-Isopropyloxazolidin-2-one
CAS 번호:95530-58-8
MF:C6H11NO2
메가와트:129.157041788101
MDL:MFCD00075172
CID:61786
PubChem ID:24860748
Update Time:2024-10-25

(R)-4-Isopropyloxazolidin-2-one 화학적 및 물리적 성질

이름 및 식별자

    • (R)-4-Isopropyloxazolidin-2-one
    • R-(+)-4-Isopropyl-2-oxazolidinone
    • (R)-4-Isopropyl-2-oxazolidinone
    • (4R)-(+)-4-ISOPROPYL-2-OXAZOLIDINONE
    • (4R)-4-propan-2-yl-1,3-oxazolidin-2-one
    • (R)-(+)-4-isopropyl-2-oxazolidinone
    • (4R)-4-(1-Methylethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-(1-methylethyl)-, (R)- (ZCI)
    • (4R)-(+)-4-Isopropyl-2-oxazolidone
    • (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
    • (4R)-4-Isopropyl-1,3-oxazolidin-2-one
    • (4R)-4-Isopropyl-2-oxazolidinone
    • (4R)-4-Isopropyloxazolidin-2-one
    • 4(R)-(1-methylethyl)-2-oxazolidinone
    • NS00126832
    • CS-W002320
    • SCHEMBL136994
    • EN300-7040473
    • AKOS015838442
    • (R)-4-isopropyl oxazolidinone
    • 4-(R) -isopropyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(1-methylethyl)-, (4R)-
    • (4R)-4-(2-Propyl)oxazolidin-2-one
    • AS-14047
    • (R)-(+)-4-Isopropyl-2-oxazolidinone, 99%
    • HY-W002320
    • DTXSID90348923
    • MFCD00075172
    • I0572
    • (R)-(-)-4-Isopropyl-2-oxazolidinone
    • TD8068
    • 95530-58-8
    • (R)-4-iso-propyloxazolidin-2-one
    • (R)-(+) -4-Isopropyl-2-oxazolidinone
    • MDL: MFCD00075172
    • 인치: 1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
    • InChIKey: YBUPWRYTXGAWJX-YFKPBYRVSA-N
    • 미소: C([C@@H]1COC(=O)N1)(C)C
    • BRN: 5376658

계산된 속성

  • 정밀분자량: 129.07900
  • 동위원소 질량: 129.078978594g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 122
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 토폴로지 분자 극성 표면적: 38.3Ų

실험적 성질

  • 색과 성상: 백색 결정
  • 밀도: 1.04 g/cm3
  • 융해점: 69.0 to 74.0 deg-C
  • 비등점: 291.1°C at 760 mmHg
  • 플래시 포인트: 129.9 °C
  • 굴절률: 1.4300 (estimate)
  • 수용성: 해체
  • PSA: 38.33000
  • LogP: 1.07960
  • 민감성: 습도에 민감하다
  • 비선광도: -18 º (c=1, ethanol)
  • 광학 활성: [α]20/D +17°, c = 6 in ethanol
  • 용해성: 미확정

(R)-4-Isopropyloxazolidin-2-one 보안 정보

  • 피해 선언: H302-H315-H319-H332-H335
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S22-S24/25
  • 포카표 F사이즈:3
  • 위험물 표지: Xi
  • 저장 조건:Sealed in dry,Room Temperature
  • 위험 용어:R36/37/38

(R)-4-Isopropyloxazolidin-2-one 세관 데이터

  • 세관 번호:29349990
  • 세관 데이터:

    ?? ?? ??:

    29349990

(R)-4-Isopropyloxazolidin-2-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08963-1g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 97%
1g
48.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08963-5g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 97%
5g
161.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08963-10g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 97%
10g
282.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08963-25g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 97%
25g
677.00 2021-06-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I107589-100g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 98%
100g
¥1561.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I107589-25g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 98%
25g
¥488.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I107589-250mg
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 98%
250mg
¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I107589-5g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 98%
5g
¥103.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I107589-1g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 98%
1g
¥30.90 2023-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018169-1g
(R)-4-Isopropyloxazolidin-2-one
95530-58-8 98%
1g
¥36 2024-07-19

(R)-4-Isopropyloxazolidin-2-one 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Solvents: Ethyl acetate
참조
N-Carbamylamino alcohols as the precursors of oxazolidinones via nitrosation-deamination reaction
Suzuki, Masumi; Yamazaki, Takahiro; Ohta, Hiromichi; Shima, Kyoko; Ohi, Katsuhide; et al, Synlett, 2000, (2), 189-192

합성 방법 2

반응 조건
참조
Preparation of 4-amino-3-hydroxybutyric acid residue-containing peptides as renin inhibitors
, European Patent Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate ;  3 h, 130 °C
참조
On the structure and chiroptical properties of (S)-4-isopropyloxazolidin-2-one
Benoit, David; Coulbeck, Elliot; Eames, Jason; Motevalli, Majid, Tetrahedron: Asymmetry, 2008, 19(9), 1068-1077

합성 방법 4

반응 조건
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
참조
The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones
Casadei, M. Antonietta; Feroci, Marta; Inesi, Achille; Rossi, Leucio; Sotgiu, Giovanni, Journal of Organic Chemistry, 2000, 65(15), 4759-4761

합성 방법 5

반응 조건
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
참조
Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions
Chiarotto, I.; Feroci, M., Tetrahedron Letters, 2001, 42(20), 3451-3453

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate
참조
Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives
Ruther, Michael, 1990, , ,

합성 방법 7

반응 조건
1.1 Solvents: Toluene
참조
Synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via intramolecular alkylation of a chiral enolate
Kleschick, William A.; Reed, Michael W.; Bordner, Jon, Journal of Organic Chemistry, 1987, 52(14), 3168-9

합성 방법 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Toluene
참조
Synthesis of Putative Polyketide Precursors and Intermediates
O'Connell, Yvonne, 2007, , ,

합성 방법 9

반응 조건
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: DMSO-d6 ;  12 h, 0.1 MPa, 150 °C
참조
Preparation of cyclic urethanes by cyclization of amino alcohols and carbon dioxide using anionic fluoro compound catalysts
, Japan, , ,

합성 방법 10

반응 조건
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ;  24 h, 1 atm, 150 °C
참조
Method for preparation of cyclic urethanes by reaction of amino alcohols with carbon dioxide
, Japan, , ,

합성 방법 11

반응 조건
1.1 Reagents: Cesium carbonate ,  Diethyl bromomalonate Solvents: Acetonitrile ;  20 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Chemoselective room temperature E1cB N-N cleavage of oxazolidinone hydrazides from enantioselective aldehyde α-hydrazination: synthesis of (+)-1,4-dideoxyallonojirimycin
Ferreira, Jasmin; Rees-Jones, Sophie C. M.; Ramaotsoa, Valerie; Msutu, Ath'enkosi; Hunter, Roger, Organic & Biomolecular Chemistry, 2016, 14(5), 1545-1549

합성 방법 12

반응 조건
1.1 Reagents: Sulfuric acid ,  Potassium borohydride Solvents: Tetrahydrofuran ,  Water ;  4 - 6 h, 10 - 40 °C; 1 h, 10 - 40 °C; 1 h, reflux; 2 h, 64 - 66 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ;  1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ;  60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ;  10 min
참조
Process for preparation of chiral 4-substituted-2-oxazolidinones from chiral amino acids
, China, , ,

합성 방법 13

반응 조건
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ;  rt → -196 °C; 1 atm, 25 °C; 24 h, 1 atm, 150 °C
참조
Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2
Foo, Siong Wan; Takada, Yuki; Yamazaki, Yusuke; Saito, Susumu, Tetrahedron Letters, 2013, 54(35), 4717-4720

합성 방법 14

반응 조건
1.1 Reagents: Potassium carbonate ;  3 h, 130 °C
참조
Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
Liu, Dong-Wang; Tang, Lin-Jun; Wang, Li-Ping; Huang, Fei-Fei; Huang, Shuang-Ping; et al, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

합성 방법 15

반응 조건
1.1 Reagents: Potassium carbonate ;  3 h, 130 °C
참조
An enantioselective strategy for the synthesis of (S)-Tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/Imine-reduction cascade sequence
Su, Bo; Chen, Fazhong; Wang, Qingmin, Journal of Organic Chemistry, 2013, 78(6), 2775-2779

합성 방법 16

반응 조건
1.1 Reagents: Catechol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenyl phosphate Solvents: (Trifluoromethyl)benzene ;  24 h, 0.7 MPa, 140 °C
참조
Method for the preparation of cyclic urethane
, Japan, , ,

합성 방법 17

반응 조건
1.1 Reagents: Benzenemethanethiol, lithium salt (1:1) Solvents: Methanol ,  Tetrahydrofuran
참조
Practical preparation of chiral 4-substituted 2-oxazolidinones
Ishizuka, Tadao; Kimura, Koreichi; Ishibuchi, Seigo; Kunieda, Takehisa, Chemistry Letters, 1992, (6), 991-4

합성 방법 18

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Diethyl carbonate ;  145 °C
참조
Synthesis of salicylic acid-based 1,3,4-oxadiazole derivatives coupled with chiral oxazolidinones: novel hybrid heterocycles as antitumor agents
Murty, M. S. R.; Penthala, Raju; Nath, Lekshmi R.; Anto, Ruby John, Letters in Drug Design & Discovery, 2014, 11(10), 1133-1142

합성 방법 19

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Acetone ,  Zinc Solvents: Acetic acid
참조
Direct organo-catalytic asymmetric α-amination of aldehydes - a simple approach to optically active α-amino aldehydes, α-amino alcohols, and α-amino acids
Bogevig, Anders; Juhl, Karsten; Kumaragurubaran, Nagaswamy; Zhuang, Wei; Jorgensen, Karl Anker, Angewandte Chemie, 2002, 41(10), 1790-1793

합성 방법 20

반응 조건
1.1 Catalysts: Zinc chloride Solvents: Chlorobenzene ;  48 h, reflux
참조
Method for synthesis (R)-4-isopropyl oxazolinyl-2-one as chiral compound and its application in benzaldehyde and benzamide reaction, Baylis-Hillman reaction and allylic alkylation reaction
, China, , ,

(R)-4-Isopropyloxazolidin-2-one Raw materials

(R)-4-Isopropyloxazolidin-2-one Preparation Products

(R)-4-Isopropyloxazolidin-2-one 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one
주문 번호:A11150
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 21:09
가격 ($):287.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:95530-58-8)(R)-(+)-4-异丙基-2-恶唑啉酮
주문 번호:LE2471906
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:40
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one
A11150
순결:99%
재다:100g
가격 ($):287.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95530-58-8)(R)-(+)-4-异丙基-2-恶唑啉酮
LE2471906
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Email